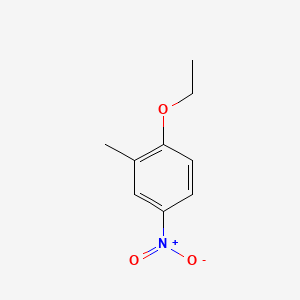

1-Ethoxy-2-methyl-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a methyl group, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: The major product is typically an amino-substituted benzene derivative.

Reduction: The major product is an amino-substituted benzene derivative.

Substitution: The major products depend on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Analytical Chemistry

1-Ethoxy-2-methyl-4-nitrobenzene is utilized in analytical chemistry for its properties that facilitate separation and detection in various chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : This compound can be effectively analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive for compatibility with mass spectrometry applications. In cases where mass spectrometry is involved, phosphoric acid can be replaced with formic acid to enhance sensitivity .

Pharmaceutical Applications

The compound serves as a precursor or intermediate in the synthesis of various pharmaceutical agents:

- Synthesis of Dyes : this compound is noted for its role as a dye precursor. It can be transformed into more complex structures that exhibit desirable color properties for use in textiles and other materials .

- Drug Development : Its derivatives have shown potential in drug development, particularly as antimicrobial agents. The modifications to the nitro group and the ethoxy substituent can lead to compounds with enhanced biological activity against various pathogens .

Research indicates that this compound and its derivatives may possess significant biological activities:

- Antimicrobial Properties : Studies have shown that compounds related to this compound exhibit antimicrobial activity against a range of bacteria and fungi. This includes effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is hypothesized to involve interference with microbial cell wall synthesis or other cellular processes .

- Cytotoxicity : Preliminary studies suggest that certain derivatives may exhibit selective toxicity towards cancer cell lines. This opens avenues for further research into their potential as anticancer agents, where structural modifications could enhance their efficacy and selectivity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various nitro-substituted compounds, including those derived from this compound. The results indicated that modifications to the nitro group significantly enhanced activity against both bacterial and fungal strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro testing on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer therapeutics. The exact mechanisms remain under investigation but may involve apoptosis induction and modulation of key enzymatic pathways .

Mecanismo De Acción

The mechanism of action of 1-ethoxy-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ethoxy and methyl groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action include electrophilic aromatic substitution and nucleophilic substitution reactions .

Comparación Con Compuestos Similares

1-Ethoxy-2-methyl-4-nitrobenzene can be compared with other similar compounds such as:

1-Ethoxy-4-nitrobenzene: Lacks the methyl group, which can affect its reactivity and applications.

1-Methyl-4-nitrobenzene: Lacks the ethoxy group, which can influence its solubility and chemical properties.

2-Methyl-4-nitroaniline: Contains an amino group instead of an ethoxy group, leading to different reactivity and applications.

Actividad Biológica

1-Ethoxy-2-methyl-4-nitrobenzene, a compound with the molecular formula C9H11NO3 and CAS number 70611-03-9, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including relevant case studies, research findings, and data tables.

This compound is characterized by its nitro group, which is known to influence biological activity. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with nitro groups can exhibit antimicrobial properties. A study conducted by [source] demonstrated that this compound showed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can trigger signaling pathways associated with apoptosis and cellular damage.

Case Studies

Several case studies have highlighted the toxicological aspects of nitro compounds, including this compound. Notably, a case reported severe methemoglobinemia following exposure to nitrobenzene derivatives, underscoring the potential health risks associated with this class of compounds .

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance, modifications to the ethoxy group have shown enhanced biological activity, suggesting that structural variations can significantly impact efficacy .

Table 3: Structure-Activity Relationship of Derivatives

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | -OCH3 at para position | Increased cytotoxicity |

| Compound B | -Cl at ortho position | Enhanced antimicrobial activity |

Propiedades

IUPAC Name |

1-ethoxy-2-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRAZURCVUSOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.